molecular formula C8H10O B12894482 2-(2-Methylprop-1-en-1-yl)furan CAS No. 10504-11-7

2-(2-Methylprop-1-en-1-yl)furan

Cat. No.: B12894482
CAS No.: 10504-11-7
M. Wt: 122.16 g/mol
InChI Key: SGYURAZHZMWFKY-UHFFFAOYSA-N
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Description

2-(2-Methylprop-1-en-1-yl)furan: 1-(prop-2-en-1-yl)furan , is an organic compound with the chemical formula C8H10O. It features a furan ring (a five-membered aromatic ring containing one oxygen atom) attached to a propenyl group. The compound’s systematic name reflects its structural arrangement: the furan ring connected to a propenyl (allyl) side chain.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of 2-(2-Methylprop-1-en-1-yl)furan:

    Dehydrogenation of Furfuryl Alcohol: Furfuryl alcohol undergoes dehydrogenation to yield the desired compound. This reaction typically occurs over metal catalysts (e.g., copper) at elevated temperatures.

    Cycloaddition Reactions: Diels-Alder or hetero-Diels-Alder reactions involving furan and suitable dienophiles can produce this compound.

    Ring-Closing Metathesis (RCM): RCM of a diene precursor with a terminal alkene generates the furan ring.

Industrial Production: While not produced on a large scale, this compound finds applications in flavor and fragrance industries due to its pleasant aroma.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The furan ring can undergo oxidation, leading to the formation of furan-2-carboxylic acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allylic carbon of the propenyl group.

    Addition: The double bond in the propenyl side chain is susceptible to electrophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent (CrO/HSO) are used.

    Substitution: Alkyl halides or other nucleophiles react with the allylic carbon.

    Addition: Hydrogen halides (HCl, HBr) or halogens (Br, Cl) add across the double bond.

Major Products:
  • Oxidation: Furan-2-carboxylic acid derivatives
  • Substitution: Alkylated furan derivatives
  • Addition: Halogenated furan derivatives

Scientific Research Applications

2-(2-Methylprop-1-en-1-yl)furan has diverse applications:

    Flavor and Fragrance Industry: Its pleasant odor contributes to perfumes, cosmetics, and food flavorings.

    Medicinal Chemistry: Researchers explore its potential as a bioactive compound.

    Materials Science: It may serve as a building block for novel materials.

Mechanism of Action

The exact mechanism remains an area of ongoing research. its effects likely involve interactions with cellular receptors or enzymes, influencing biological processes.

Comparison with Similar Compounds

While 2-(2-Methylprop-1-en-1-yl)furan is unique due to its specific side chain, similar compounds include furan derivatives like furfuryl alcohol and other allyl-substituted furans.

Properties

CAS No.

10504-11-7

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

2-(2-methylprop-1-enyl)furan

InChI

InChI=1S/C8H10O/c1-7(2)6-8-4-3-5-9-8/h3-6H,1-2H3

InChI Key

SGYURAZHZMWFKY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CO1)C

Origin of Product

United States

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